Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1388893-76-2
VCID: VC0510817
InChI: InChI=1S/C12H12N2O3S/c1-2-17-12(16)6-3-4-7-8(6)9-10(15)13-5-14-11(9)18-7/h5-6H,2-4H2,1H3,(H,13,14,15)
SMILES: CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3g/mol

Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

CAS No.: 1388893-76-2

Main Products

VCID: VC0510817

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3g/mol

Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate - 1388893-76-2

CAS No. 1388893-76-2
Product Name Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Molecular Formula C12H12N2O3S
Molecular Weight 264.3g/mol
IUPAC Name ethyl 12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylate
Standard InChI InChI=1S/C12H12N2O3S/c1-2-17-12(16)6-3-4-7-8(6)9-10(15)13-5-14-11(9)18-7/h5-6H,2-4H2,1H3,(H,13,14,15)
Standard InChIKey MVCCRGYUPOBSEL-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O
Canonical SMILES CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O
PubChem Compound 25020929
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator